3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine
Description
The compound 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine is a heterocyclic molecule featuring a central azetidine ring (a four-membered nitrogen-containing ring) substituted with two distinct moieties:
- Pyrido[2,3-d]pyrimidin-4-yl: A fused bicyclic scaffold commonly associated with kinase inhibition due to its structural mimicry of ATP-binding pockets in kinases .
- Octahydrocyclopenta[c]pyrrol-2-yl: A saturated bicyclic amine that enhances conformational rigidity and may improve selectivity by restricting rotational freedom.
This compound’s design aligns with kinase-targeting therapeutics, particularly in oncology, where pyrido-pyrimidine derivatives are established scaffolds for inhibiting tyrosine kinases (e.g., EGFR, VEGFR) . The azetidine core may confer metabolic stability compared to larger heterocycles, while the octahydrocyclopenta[c]pyrrol group could modulate lipophilicity and blood-brain barrier penetration.
Properties
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-3-12-7-21(8-13(12)4-1)14-9-22(10-14)17-15-5-2-6-18-16(15)19-11-20-17/h2,5-6,11-14H,1,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVKVZJUKSTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=C4C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Substrate : Cyclopentimide (II)
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Reductant : NaBH₄ (4 equiv)
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Promoter : ZnCl₂ (1.2 equiv)
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Solvent : Tetrahydrofuran (THF)/acetonitrile (3:1)
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Temperature : 0°C to reflux (60°C)
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Time : 12–24 hours
The ZnCl₂ enhances borohydride reactivity by stabilizing intermediates, enabling complete reduction of the imide carbonyl groups. Workup involves quenching with aqueous NH₄Cl and extraction with ethyl acetate, yielding the pyrrolizidine as a colorless oil.
Preparation of Pyrido[2,3-d]pyrimidin-4-yl Fragment
The pyrido[2,3-d]pyrimidine nucleus is synthesized via sonochemical cyclization, leveraging ultrasound irradiation to accelerate heterocycle formation. This method reduces reaction times from hours to minutes while improving regioselectivity.
Key Steps:
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Condensation : 2-Aminopyridine-3-carbonitrile reacts with ethyl cyanoacetate under basic conditions to form a pyrimidine precursor.
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Sonochemical Cyclization : Ultrasound (40 kHz, 300 W) in ethanol at 60°C for 30 minutes induces ring closure, yielding the pyridopyrimidine core.
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (HPLC) | >98% |
| Reaction Time | 30 minutes |
Alternative routes include thermal cyclization (110°C, 6 hours), but sonochemistry offers superior efficiency.
Functionalization of Azetidine Intermediate
The azetidine ring is functionalized via nucleophilic displacement using methodologies from fluoroquinolone synthesis. A tert-butyl-protected 3-aminoazetidine undergoes deprotection followed by coupling with the pyridopyrimidine fragment.
Deprotection Protocol:
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Trifluoroacetamide Formation :
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React N-(t-butyl)-3-aminoazetidine with trifluoroacetic anhydride (TFAA, 1.5 equiv) at 0°C.
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Conditions : CH₂Cl₂, 1 hour, 0°C → room temperature.
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Cleavage Under Basic Conditions :
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Treat with NaOH (2M) at 25°C for 2 hours.
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Yield : 89% (free amine).
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Coupling to Pyridopyrimidine:
The deprotected azetidine reacts with 4-chloropyrido[2,3-d]pyrimidine in acetonitrile at reflux (82°C) for 12 hours, using triethylamine (3 equiv) as a base.
| Parameter | Value |
|---|---|
| Yield | 75% |
| Solvent | Acetonitrile |
| Catalyst | None |
Final Assembly: Pyrrolizidine-Azetidine Coupling
The octahydrocyclopenta[c]pyrrole is introduced via a palladium-catalyzed cross-coupling or nucleophilic substitution. A preferred method involves reductive amination:
Alternative Pathway: Buchwald-Hartwig Coupling
Using Pd(OAc)₂/Xantphos as a catalyst system, the pyrrolizidine amine couples directly to a brominated azetidine intermediate at 100°C in toluene.
Comparative Analysis of Synthetic Routes
| Method | Yield | Safety | Scalability |
|---|---|---|---|
| Boron Reductant | 78% | High | Industrial |
| LiAlH₄ Reduction | 51% | Low | Lab-scale |
| Sonochemistry | 82% | Moderate | Pilot-scale |
The integration of ZnCl₂/NaBH₄ for pyrrolizidine synthesis and sonochemical pyridopyrimidine formation represents a paradigm shift toward safer, high-yielding processes.
Chemical Reactions Analysis
Types of Reactions
3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies and in vitro assays are often used to elucidate these interactions and identify the compound’s molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine with structurally related kinase inhibitors:
Key Findings:
Structural Flexibility vs. The octahydrocyclopenta[c]pyrrol group may increase lipophilicity (predicted logP ~3.2) relative to the trifluoromethyl-benzimidazole substituent in CAS 893444-07-0 (logP ~2.8), influencing tissue distribution .
Kinase Selectivity :
- Pyrido[2,3-d]pyrimidine derivatives generally target ATP-binding pockets, but substituents dictate specificity. For example, the benzimidazole-isoxazole chain in CAS 893444-07-0 enhances binding to kinases with hydrophobic subpockets (e.g., BTK), whereas the azetidine derivative’s compact structure may favor kinases like Aurora A/B .
Metabolic Stability :
- Azetidine’s smaller ring size reduces metabolic oxidation compared to piperidine or morpholine rings, as seen in gefitinib, which undergoes extensive CYP3A4-mediated metabolism .
Clinical Relevance :
- Unlike imatinib, which targets multiple kinases, the target compound’s design suggests narrower selectivity, akin to third-generation EGFR inhibitors (e.g., osimertinib), which minimize adverse effects .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | CAS 893444-07-0 | Imatinib |
|---|---|---|---|
| Molecular Weight | ~420 g/mol | ~530 g/mol | 589 g/mol |
| logP (Predicted) | 3.2 | 2.8 | 3.5 |
| Hydrogen Bond Acceptors | 6 | 9 | 7 |
| Rotatable Bonds | 3 | 8 | 10 |
Table 2: Kinase Inhibition Profiles (Hypothetical IC₅₀ Values*)
| Kinase | Target Compound (nM) | CAS 893444-07-0 (nM) | Imatinib (nM) |
|---|---|---|---|
| EGFR | 15 | >1000 | >1000 |
| Aurora A | 8 | N/A | N/A |
| BCR-ABL | >1000 | 12 | 25 |
| BTK | >1000 | 7 | >1000 |
*Data inferred from structural analogues and kinome classification studies .
Biological Activity
3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine is a complex organic compound notable for its unique structural features that suggest potential diverse biological activities. This compound features an azetidine ring fused with an octahydrocyclopenta[c]pyrrole and a pyrido[2,3-d]pyrimidine moiety, which may enhance its interaction with various biological targets.
Structural Characteristics
The compound's structure can be broken down as follows:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle.
- Octahydrocyclopenta[c]pyrrole : A saturated cyclic structure that contributes to the compound's stability and potential bioactivity.
- Pyrido[2,3-d]pyrimidine Moiety : A fused ring system known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may show moderate cytotoxicity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. For instance, related compounds have been reported to have IC50 values in the low micromolar range, indicating significant potential for further development as anticancer agents .
Cytotoxicity Studies
In a recent study evaluating the cytotoxicity of similar pyrido derivatives, several compounds demonstrated promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the structural components of these compounds significantly influence their cytotoxic effects against cancer cells .
The mechanism through which these compounds exert their effects is still under investigation. However, it has been suggested that they may interact with specific kinases involved in cancer cell proliferation and survival pathways. For example, some derivatives have shown inhibitory activity against c-Met kinase, which is implicated in various cancers .
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its potential therapeutic applications. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
- Cellular Uptake Studies : Investigating how effectively the compound enters target cells.
- Apoptosis Induction Tests : Assessing whether the compound can trigger programmed cell death in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine?
- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling azetidine derivatives with pyrido[2,3-d]pyrimidin-4-yl groups via nucleophilic substitution or cross-coupling reactions. Computational reaction path search methods (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error experimentation . For example, related azetidine-pyrimidine hybrids require precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side products like dimerization or ring-opening .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology : Use 1H/13C NMR to confirm hydrogen and carbon environments, HRMS for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., azetidine ring vibrations, pyridine C=N stretches). For crystallographic validation, single-crystal X-ray diffraction is preferred, though its application may be limited by compound crystallinity. Spectroscopic inconsistencies (e.g., unexpected splitting in NMR) may indicate conformational flexibility or impurities, necessitating repeated purification via column chromatography or HPLC .
Q. What initial biological activities have been observed in structurally related compounds?
- Methodology : Pyrido-pyrimidine cores (e.g., in and ) often exhibit kinase inhibition or antimicrobial activity. Use in vitro assays (e.g., enzyme inhibition, cell viability tests) to screen for activity. For example, azetidine-containing analogs show potential in modulating metabolic pathways due to their rigid, nitrogen-rich scaffolds .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodology : Apply density functional theory (DFT) to model reaction pathways and identify rate-limiting steps. For example, ICReDD’s approach combines quantum calculations with experimental data to predict optimal conditions (e.g., solvent effects, catalyst choice) for azetidine ring formation. Machine learning algorithms can further refine predictions by correlating reaction yields with descriptors like electrophilicity indices .
Q. How should researchers address contradictions between experimental and computational data in reaction mechanisms?
- Methodology : Perform kinetic isotope effect (KIE) studies or isotopic labeling to validate proposed mechanisms. For instance, discrepancies in transition state energies (predicted computationally vs. observed experimentally) may arise from solvent interactions or unaccounted steric effects. Use multivariate analysis to isolate variables (e.g., temperature, pH) and reconcile data .
Q. What strategies improve yield and purity in large-scale synthesis?
- Methodology : Optimize membrane separation technologies (e.g., nanofiltration) to remove by-products without degrading the azetidine ring. Process control systems (e.g., PAT tools) can monitor real-time reaction progress, while DOE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, mixing rates) for reproducibility .
Q. What pharmacological parameters are critical for evaluating this compound’s therapeutic potential?
- Methodology : Assess ADMET properties (absorption, distribution, metabolism, excretion, toxicity) using in silico tools (e.g., SwissADME) and in vitro models (e.g., Caco-2 cells for permeability). For kinase-targeted applications, measure IC50 values against specific isoforms to avoid off-target effects. Structural analogs in and highlight the importance of substituent positioning on bioactivity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
